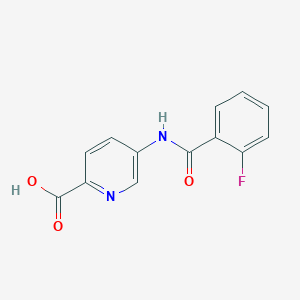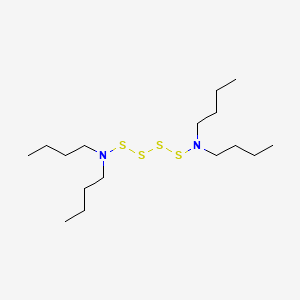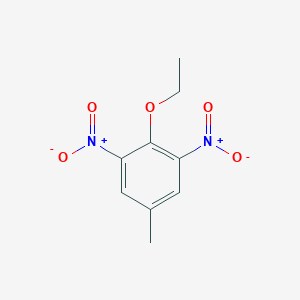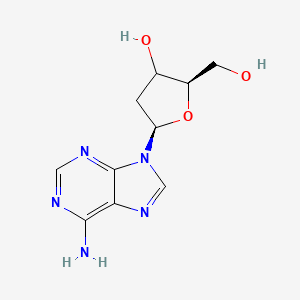![molecular formula C28H38O18 B13410509 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/structure/B13410509.png)
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound features a unique structure that includes a pyranoindole moiety, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of hydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid under reflux . Industrial production methods may involve multicomponent reactions (MCRs) to streamline the synthesis process and reduce the need for intermediate purification .
Analyse Des Réactions Chimiques
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, such as apoptosis in cancer cells or inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives like:
Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
8-Isopropyl Etodolac: Another derivative with slight structural modifications.
Compared to these compounds, 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester exhibits unique properties due to its pyranoindole moiety, which may enhance its biological activity and specificity .
Propriétés
Formule moléculaire |
C28H38O18 |
|---|---|
Poids moléculaire |
662.6 g/mol |
Nom IUPAC |
4-methyl-7-[(2S,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13?,14?,15?,17-,18-,19-,20?,21?,22?,23?,24?,25?,26+,27+,28+/m0/s1 |
Clé InChI |
FKYXQNIYOMUPSR-LIUMLVIISA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[C@H]4C(C([C@H](C(O4)CO[C@H]5C(C([C@H](C(O5)CO)O)O)O)O)O)O)O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
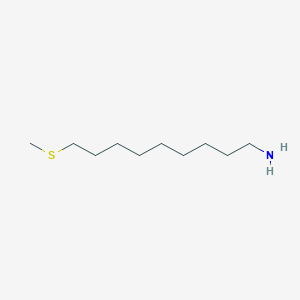
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)


![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)
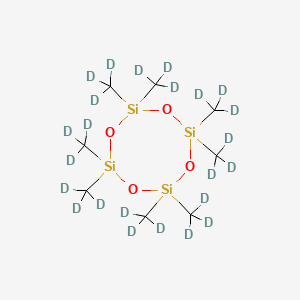
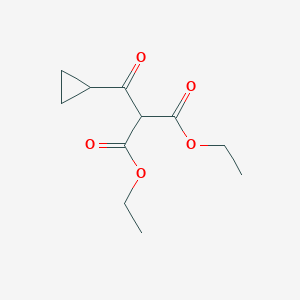
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
